molecular formula C15H13Cl2N3O3S B8619942 Benzenesulfonamide, 3-chloro-4-(3-(3-chlorophenyl)-5-oxo-1-imidazolidinyl)- CAS No. 53298-13-8

Benzenesulfonamide, 3-chloro-4-(3-(3-chlorophenyl)-5-oxo-1-imidazolidinyl)-

Cat. No. B8619942
M. Wt: 386.3 g/mol
InChI Key: JWGLQMPCGXNYSR-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-(3-Chloroanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide (18.5 g) were dissolved in ethanol and reacted with paraformaldehyde as before (3.0g) to yield 14.0 g, m.p. 208°-216°C (ethanol).
Name
2-(3-Chloroanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[NH:5][CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:12][C:11]=1[Cl:20])=[O:8].[CH2:24]=O>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:6][C:7](=[O:8])[N:9]([C:10]3[CH:15]=[CH:14][C:13]([S:16](=[O:18])(=[O:19])[NH2:17])=[CH:12][C:11]=3[Cl:20])[CH2:24]2)[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
2-(3-Chloroanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
18.5 g
Type
reactant
Smiles
ClC=1C=C(NCC(=O)NC2=C(C=C(C=C2)S(N)(=O)=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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